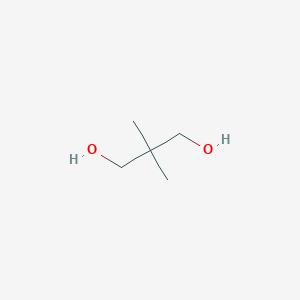
Neopentyl glycol
Cat. No. B033123
Key on ui cas rn:
126-30-7
M. Wt: 104.15 g/mol
InChI Key: SLCVBVWXLSEKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08889730B2
Procedure details


To a solution of (S)-tert-butyl 2-((4-bromo-2-methoxyphenoxy)methyl)pyrrolidine-1-carboxylate (77 mg, 0.20 mmol) in toluene (1.5 mL) was added methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate (77 mg, 0.24 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane complex (6.7 mg, 0.0080 mmol), ethanol (absolute, 0.5 mL), and potassium carbonate (2M solution in water, 0.4 mL, 0.80 mmol). Nitrogen was bubbled through the mixture for 20 min. The mixture was then sealed and heated to 90° C. After 18 h, the mixture was allowed to cool to 23° C., diluted with ethyl acetate (5 mL), and filtered through Celite. The filtrate was dried over sodium sulfate and concentrated in vacuo. Purification by column chromatography (silica gel, 0-50% ethyl acetate in heptane) afforded the title compound contaminated with neopentyl glycol.
Quantity
77 mg
Type
reactant
Reaction Step One

Quantity
77 mg
Type
reactant
Reaction Step One




Name

Name
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:21]=[CH:20][C:5]([O:6][CH2:7][C@@H:8]2[CH2:12][CH2:11][CH2:10][N:9]2[C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])=[C:4]([O:22][CH3:23])[CH:3]=1.[Cl:24][C:25]1[CH:33]=[C:32]2[C:28]([C:29]([C:34]([O:36][CH3:37])=[O:35])=[CH:30][NH:31]2)=[CH:27][C:26]=1B1[O:43][CH2:42][C:41]([CH3:45])([CH3:44])[CH2:40][O:39]1.C(O)C.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[C:16]([O:15][C:13]([N:9]1[CH2:10][CH2:11][CH2:12][C@H:8]1[CH2:7][O:6][C:5]1[CH:20]=[CH:21][C:2]([C:26]2[CH:27]=[C:28]3[C:32](=[CH:33][C:25]=2[Cl:24])[NH:31][CH:30]=[C:29]3[C:34]([O:36][CH3:37])=[O:35])=[CH:3][C:4]=1[O:22][CH3:23])=[O:14])([CH3:19])([CH3:18])[CH3:17].[OH:39][CH2:40][C:41]([CH3:45])([CH2:42][OH:43])[CH3:44] |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
77 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(OC[C@H]2N(CCC2)C(=O)OC(C)(C)C)C=C1)OC
|
|
Name
|
|
|
Quantity
|
77 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C2C(=CNC2=C1)C(=O)OC)B1OCC(CO1)(C)C
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Nitrogen was bubbled through the mixture for 20 min
|
|
Duration
|
20 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was then sealed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to 23° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with ethyl acetate (5 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The filtrate was dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by column chromatography (silica gel, 0-50% ethyl acetate in heptane)
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1[C@@H](CCC1)COC1=C(C=C(C=C1)C=1C=C2C(=CNC2=CC1Cl)C(=O)OC)OC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC(C)(CO)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
